molecular formula C8H6F3N5O B1412499 3-(3-amino-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-4(3H)-one CAS No. 1823184-32-2

3-(3-amino-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-4(3H)-one

Cat. No.: B1412499
CAS No.: 1823184-32-2
M. Wt: 245.16 g/mol
InChI Key: UCNMSRYPILOYFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-amino-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-4(3H)-one is a heterocyclic compound that features both pyrazole and pyrimidine rings. The presence of an amino group and a trifluoromethyl group makes it a compound of interest in various fields of research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-amino-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-4(3H)-one typically involves multi-step reactions starting from commercially available precursors. A common synthetic route might include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone.

    Formation of the pyrimidine ring: This step often involves the cyclization of a suitable precursor with a trifluoromethyl group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and other advanced techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions might be used to modify the functional groups, such as reducing the amino group to a hydroxyl group.

    Substitution: The compound can participate in substitution reactions, where the trifluoromethyl group or other substituents are replaced by different groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, 3-(3-amino-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-4(3H)-one can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound might be studied for its potential as a bioactive molecule, possibly exhibiting antimicrobial or anticancer properties.

Medicine

In medicinal chemistry, the compound could be investigated for its potential as a drug candidate, particularly due to the presence of the trifluoromethyl group, which is known to enhance the biological activity of many compounds.

Industry

In industry, the compound might be used in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-(3-amino-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-4(3H)-one would depend on its specific application. For example, if it is used as a drug, its mechanism might involve binding to a specific enzyme or receptor, thereby modulating its activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-amino-1H-pyrazol-4-yl)-6-methylpyrimidin-4(3H)-one
  • 3-(3-amino-1H-pyrazol-4-yl)-6-chloropyrimidin-4(3H)-one

Uniqueness

The presence of the trifluoromethyl group in 3-(3-amino-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-4(3H)-one makes it unique compared to similar compounds. This group can significantly influence the compound’s chemical properties, such as its lipophilicity and metabolic stability, potentially enhancing its biological activity.

Properties

IUPAC Name

3-(5-amino-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3N5O/c9-8(10,11)5-1-6(17)16(3-13-5)4-2-14-15-7(4)12/h1-3H,(H3,12,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCNMSRYPILOYFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CN(C1=O)C2=C(NN=C2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-amino-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-4(3H)-one
Reactant of Route 2
3-(3-amino-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-4(3H)-one
Reactant of Route 3
3-(3-amino-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-4(3H)-one
Reactant of Route 4
3-(3-amino-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-4(3H)-one
Reactant of Route 5
3-(3-amino-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-4(3H)-one
Reactant of Route 6
Reactant of Route 6
3-(3-amino-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-4(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.